T4ac is a Pure Antagonist at Integrin αvβ3, Lacking Agonist-Induced MAPK Activation
3,5,3',5'-Tetraiodo Thyroacetamide (T4ac) binds to integrin αvβ3 but does not activate the downstream MAPK signal transduction cascade, in contrast to L-thyroxine (T4) which does activate MAPK [1]. In molecular modeling studies, T4ac inhibits binding of T4 and T3 to αvβ3 [1]. This functional difference establishes T4ac as an antagonist, whereas T4 is an agonist at this receptor.
| Evidence Dimension | MAPK Activation |
|---|---|
| Target Compound Data | Does not activate MAPK |
| Comparator Or Baseline | L-thyroxine (T4): Activates MAPK |
| Quantified Difference | Functional switch from agonist to antagonist |
| Conditions | Integrin αvβ3 receptor binding assay |
Why This Matters
For researchers studying non-genomic thyroid hormone signaling, T4ac provides a tool to block integrin-mediated effects without triggering confounding agonist activity, enabling cleaner experimental designs.
- [1] Cody, V., Davis, P. J., & Davis, F. B. (2007). Molecular modeling of the thyroid hormone interactions with alpha v beta 3 integrin. Steroids, 72(2), 165–170. View Source
